molecular formula C13H18FN B13288718 6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1427379-18-7

6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13288718
CAS No.: 1427379-18-7
M. Wt: 207.29 g/mol
InChI Key: NOBJVFXBYOCTDH-UHFFFAOYSA-N
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Description

6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated organic compound that belongs to the class of tetrahydronaphthalenes. The presence of a fluorine atom in its structure imparts unique chemical and biological properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the introduction of a fluorine atom into the tetrahydronaphthalene ring system. One common method is the fluorination of a suitable precursor using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, or other cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-N,N-di(propan-2-yl)pyridin-2-amine
  • 2-Bromo-6-fluoro-N-(propan-2-yl)benzamide

Uniqueness

6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific structural features, including the tetrahydronaphthalene ring and the presence of a fluorine atom. These characteristics confer distinct chemical and biological properties that differentiate it from other fluorinated compounds.

Biological Activity

6-Fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

  • Molecular Formula : C12H16FN
  • SMILES : CC(C)C1CC2=C(C=CC(=C2)F)NC1

Biological Activity Overview

Research on this compound indicates several biological activities:

  • Anticancer Activity :
    • A study explored the synthesis of various tetrahydronaphthalene derivatives and their anticancer properties. Compounds similar to this compound exhibited significant cytotoxic effects against different cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at various phases .
  • Neuroprotective Effects :
    • Preliminary studies suggest that derivatives of tetrahydronaphthalene compounds may exhibit neuroprotective properties. These compounds have been evaluated for their effects on neurodegenerative diseases, showing potential in modulating pathways involved in neuronal survival .
  • MAO-B Inhibition :
    • The compound's structure suggests potential as a monoamine oxidase B (MAO-B) inhibitor. Research indicates that similar compounds with fluorine substitutions can enhance MAO-B inhibitory activity, which is relevant for treating neurodegenerative disorders like Parkinson's disease .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The presence of fluorine may enhance binding affinity to target enzymes such as MAO-B.
  • Modulation of Signaling Pathways : Similar compounds have been shown to influence signaling pathways involved in apoptosis and cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeEvidence/FindingsReferences
AnticancerSignificant cytotoxicity against cancer cell lines
NeuroprotectivePotential modulation of neurodegenerative pathways
MAO-B InhibitionEnhanced inhibitory activity observed

Properties

CAS No.

1427379-18-7

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

6-fluoro-N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C13H18FN/c1-9(2)15-13-5-3-4-10-8-11(14)6-7-12(10)13/h6-9,13,15H,3-5H2,1-2H3

InChI Key

NOBJVFXBYOCTDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCCC2=C1C=CC(=C2)F

Origin of Product

United States

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